N-(5-fluoro-4-methoxy-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide
Description
N-(5-fluoro-4-methoxy-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives
Properties
IUPAC Name |
N-(5-fluoro-4-methoxy-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O3/c1-9-5-13(23-2)10(16)6-11(9)19-15(22)21-3-4-24-7-12(21)14-17-8-18-20-14/h5-6,8,12H,3-4,7H2,1-2H3,(H,19,22)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRKXPNXRCOWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)N2CCOCC2C3=NC=NN3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-4-methoxy-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the morpholine ring: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Introduction of the fluoro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Final coupling step: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-4-methoxy-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-fluoro-4-methoxy-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide
- N-(5-fluoro-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide
- N-(5-fluoro-4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide
Uniqueness
N-(5-fluoro-4-methoxy-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide is unique due to the specific combination of functional groups and their positions within the molecule. This unique structure can result in distinct biological activities and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
